

Assessing Chlorpromazine's Carcinogenic Potential: A Comparative Analysis in p53 Heterozygous Mice

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Compound of Interest

Compound Name: Chlorazine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental assessment of chlorpromazine's carcinogenicity, with a focus on studies utilizing the p53 heterozygous mouse model. Alternative models for carcinogenicity testing are also discussed to provide a broader context for drug safety evaluation. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate a thorough understanding of the findings.

Executive Summary

Studies conducted in the p53 heterozygous mouse model have concluded that chlorpromazine hydrochloride, at the maximum tolerated doses, is not carcinogenic.[1][2] This genetically engineered model is susceptible to certain carcinogens, and its response to chlorpromazine was compared against a known genotoxic carcinogen, p-cresidine, which served as a positive control and induced tumors as expected. While some in vitro and older studies have suggested potential genotoxic effects for chlorpromazine, the in vivo evidence from this key study did not indicate a carcinogenic risk. Alternative models for carcinogenicity testing, such as the rasH2 and Tg.AC mice, offer different genetic backgrounds and sensitivities and are also considered for regulatory submissions.

Chlorpromazine Carcinogenicity in p53 Heterozygous Mice: Experimental Data

A pivotal 26-week study assessed the carcinogenic potential of chlorpromazine hydrochloride in p53 heterozygous and wild-type mice. The results indicated no dose-related increase in tumor incidence or the types of tumors observed in chlorpromazine-treated mice compared to control groups.^{[1][2]} In contrast, the positive control, p-cresidine, induced urinary bladder tumors in p53 heterozygous mice.^{[1][2]}

Table 1: Summary of Tumor Incidence in a 26-Week Chlorpromazine Study

Treatment Group	Dose (mg/kg/day)	Mouse Strain	Tumor Incidence	Primary Tumor Types
Chlorpromazine HCl	2.5	p53 Heterozygous	No significant increase	Not Applicable
Chlorpromazine HCl	5	p53 Heterozygous	No significant increase	Not Applicable
Chlorpromazine HCl	10	p53 Heterozygous	No significant increase	Not Applicable
Vehicle Control	-	p53 Heterozygous	Baseline	Not Applicable
p-Cresidine (Positive Control)	400	p53 Heterozygous	Significant increase	Urinary Bladder Tumors
Chlorpromazine HCl	10	p53 Wild-Type	No significant increase	Not Applicable
Vehicle Control	-	p53 Wild-Type	Baseline	Not Applicable

Data synthesized from the study by C.A.T. Kuijpers et al., 2002.^{[1][2]}

Comparative Analysis of Carcinogenicity Testing Models

The p53 heterozygous mouse is one of several transgenic models accepted for carcinogenicity testing, each with distinct characteristics. The choice of model can influence the outcome and interpretation of carcinogenicity studies.

Table 2: Comparison of Alternative Carcinogenicity Testing Models

Model	Genetic Alteration	Typical Study Duration	Primary Sensitivity	Regulatory Acceptance
p53+/- Heterozygous Mouse	Single functional p53 allele	6 months	Genotoxic carcinogens	FDA, MHLW, CPMP
rasH2 Mouse	Human c-Ha-ras proto-oncogene	6 months	Genotoxic and non-genotoxic carcinogens	FDA, MHLW, CPMP
Tg.AC Mouse	v-Ha-ras gene with activating mutations	6 months	Dermal and oral carcinogens	Accepted for specific applications

Information compiled from various sources on alternative carcinogenicity testing models.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Chlorpromazine Carcinogenicity Study in p53 Heterozygous Mice

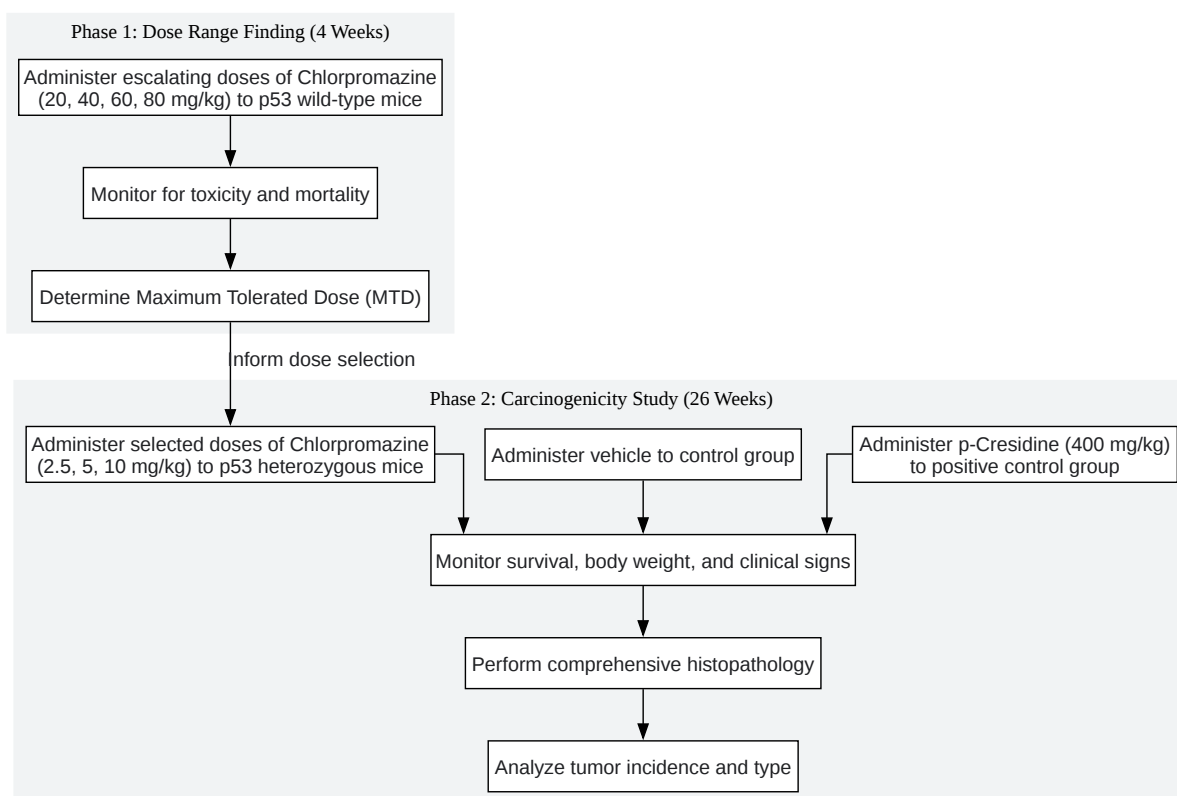
- Test System: Male and female p53 heterozygous and wild-type mice.
- Dose Range Finding Study: A preliminary 4-week study in p53 wild-type mice was conducted to determine the maximum tolerated dose. Doses of 20, 40, 60, and 80 mg/kg were poorly tolerated due to severe sedative and hypotensive effects, leading to mortality.[\[1\]](#)[\[2\]](#)
- 26-Week Carcinogenicity Study:
 - Test Article: Chlorpromazine hydrochloride.

- Vehicle: Not specified in the abstract.
- Doses: 2.5, 5, and 10 mg/kg/day. The high dose of 10 mg/kg was selected based on the dose-range finding study.[\[1\]](#)[\[2\]](#)
- Positive Control: p-Cresidine (400 mg/kg), a known genotoxic carcinogen.[\[1\]](#)[\[2\]](#)
- Route of Administration: Gavage.
- Duration: 26 weeks.
- Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological evaluation for tumors.

Visualizing the Experimental Workflow and Potential Pathways

Experimental Workflow

The following diagram outlines the key phases of the carcinogenicity assessment of chlorpromazine in p53 heterozygous mice.

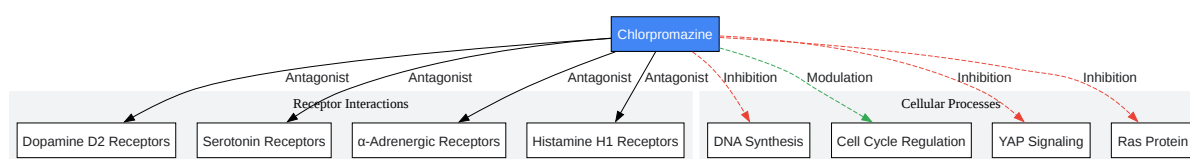


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Caption: Workflow for assessing chlorpromazine carcinogenicity.

Potential Signaling Pathways

While the primary mechanism of chlorpromazine is dopamine receptor antagonism, it has been reported to interact with various cellular pathways that could be relevant to carcinogenesis. It is important to note that the in vivo study in p53 heterozygous mice did not show a carcinogenic effect. The following diagram illustrates some of the reported molecular interactions of chlorpromazine.



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Caption: Reported molecular interactions of chlorpromazine.

Discussion and Conclusion

The available evidence from a well-conducted study in the p53 heterozygous mouse model does not support the hypothesis that chlorpromazine is a carcinogen at the doses tolerated by the animals.[1][2] The lack of a dose-responsive increase in tumors, in contrast to the clear carcinogenic effect of the positive control, provides strong evidence for this conclusion within the context of this specific model.

It is noteworthy that some in vitro studies have indicated a potential for genotoxicity, and historical data on its carcinogenicity have been limited or contradictory.[8][9] However, the p53 heterozygous mouse model is specifically designed to be sensitive to genotoxic carcinogens, and the negative outcome in this model is therefore significant.

For drug development professionals, this case highlights the importance of selecting appropriate and regulatory-accepted models for carcinogenicity testing. While the p53

heterozygous mouse is a valuable tool, a comprehensive risk assessment would also consider data from other sources, including other in vivo models like the rasH2 mouse, and a thorough evaluation of the compound's genotoxic potential. The anti-tumor effects of chlorpromazine observed in some cancer models further complicate the overall assessment of its effects on cell proliferation and survival.[10][11][12][13]

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